molecular formula C13H17NO2 B1268794 4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde CAS No. 26116-47-2

4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde

Cat. No. B1268794
CAS RN: 26116-47-2
M. Wt: 219.28 g/mol
InChI Key: BBPDRNOYMGEXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde” is a chemical compound with the molecular formula C13H17NO2 . It is a specialty product often used for proteomics research .


Synthesis Analysis

The synthesis of “4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde” and related compounds has been discussed in various scientific literature . The synthetic strategies used often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde” is characterized by a five-membered pyrrolidine ring attached to a benzaldehyde group via an ethoxy linker . The InChI code for this compound is 1S/C13H17NO2/c15-11-12-3-5-13 (6-4-12)16-10-9-14-7-1-2-8-14/h3-6,11H,1-2,7-10H2 .


Chemical Reactions Analysis

The pyrrolidine ring in “4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde” is a versatile scaffold that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The steric factors and spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde” include a molecular weight of 219.28 . More detailed properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a core component of 4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde, is widely used in medicinal chemistry due to its versatility and biological relevance . It serves as a scaffold for creating novel biologically active compounds, particularly in the development of drugs for treating human diseases. The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules, influencing their biological activity.

Antibacterial Agents

Research has shown that derivatives of pyrrolidine, including those similar to 4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde, exhibit antibacterial activity . The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the pyrrolidine ring can significantly affect antibacterial efficacy. This compound could potentially be used as a starting point for the synthesis of new antibacterial agents.

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring in 4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde makes it an excellent candidate for use in enantioselective synthesis . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, which is crucial for binding to enantioselective proteins.

Future Directions

The future directions for “4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde” and related compounds could involve further exploration of their biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be a promising area of research .

properties

IUPAC Name

4-(2-pyrrolidin-1-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-11-12-3-5-13(6-4-12)16-10-9-14-7-1-2-8-14/h3-6,11H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPDRNOYMGEXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359631
Record name 4-(2-pyrrolidin-1-ylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde

CAS RN

26116-47-2
Record name 4-(2-pyrrolidin-1-ylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2.29 g of 4-(2-bromoethoxy)benzaldehyde, 1.42 g of pyrrolidine and 2.07 g of potassium carbonate in 8 ml of N,N-dimethylformamide was stirred at 60° C. for 2 hours. After cooling, water was added and the whole was extracted with ethyl acetate. The ethyl acetate layer was extracted with aqueous hydrochloric acid. The aqueous layer was made alkaline with potassium carbonate and extracted with ethyl acetate. The extract was washed with water, dried and evaporated. The residue was distilled to give 1.72 g of colorless oil, b.p. 170° C. (5 mmHg).
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1-(2-chloroethyl)pyrrolidine (1.19 g, 8.83 mmol), 4-hydroxybenzaldehyde (1.02 g, 8.33 mmol), and potassium carbonate (2.30 g, 16.7 mmol) in DMF (5 mL) was heated at 60° C. overnight. The reaction mixture was diluted with H2O and extracted with ethyl acetate (2×50 mL). The combined organic extracts were washed (50 mL brine), dried over Na2SO4, and concentrated. The crude material was purified on a silica gel column to yield 4-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde (996 mg, 53%). 1H NMR (CDCl3): δ 9.90 (s, 1H), 7.85 (d, 2H), 7.03 (d, 2H), 4.22 (t, 2H), 2.96 (t, 2H), 2.69 (m, 4H), 1.82 (m, 4H).
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.